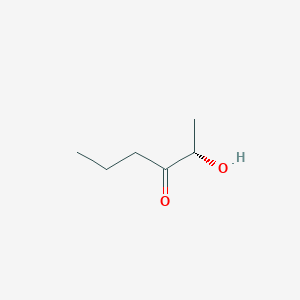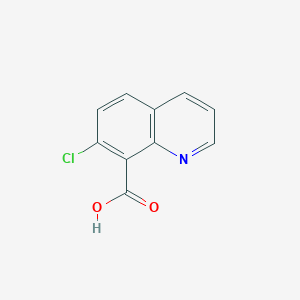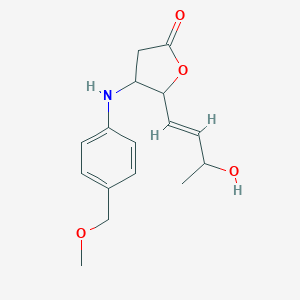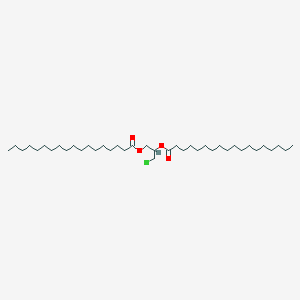
rac-1,2-Distearoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1,2-Distearoyl-3-chloropropanediol is a versatile chemical compound with a wide range of applications in various scientific fields. It is known for its unique properties and is used in pharmaceuticals, materials science, and organic chemistry.
Mechanism of Action
Target of Action
It is known that this compound is a type of 3-chloropropane-1,2-diol ester (3-mcpde), which are food processing contaminants commonly found in a variety of food products as well as refined vegetable oils and fat .
Mode of Action
It is known that 3-mcpdes, to which this compound belongs, are potential carcinogens and have been shown to affect kidney function and male fertility .
Action Environment
It is known that the formation of contaminants like 3-mcpdes is linked to the precursors’ content from previous agriculture and refining practices .
Preparation Methods
The synthesis of rac-1,2-Distearoyl-3-chloropropanediol involves several steps. One common method is the esterification of 3-chloropropane-1,2-diol with octadecanoic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
rac-1,2-Distearoyl-3-chloropropanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac-1,2-Distearoyl-3-chloropropanediol has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Comparison with Similar Compounds
rac-1,2-Distearoyl-3-chloropropanediol can be compared with other similar compounds, such as:
3-Chloropropane-1,2-diol: A related compound with similar chemical properties but different applications.
Octadecanoic acid esters: These compounds share the octadecanoic acid moiety but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(3-chloro-2-octadecanoyloxypropyl) octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTQZUQMHKFAHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291955 |
Source


|
| Record name | 3-chloropropane-1,2-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72468-92-9 |
Source


|
| Record name | NSC79288 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloropropane-1,2-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)

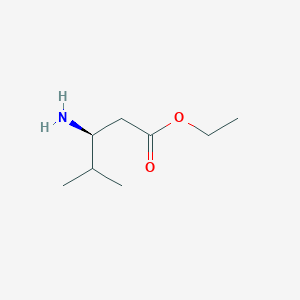

![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)


![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)
